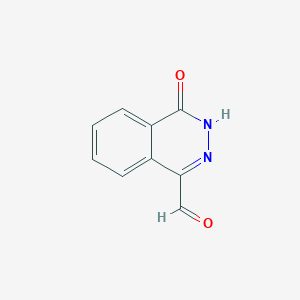

Phthalazin-1(2h)-one-4-carbaldehyde

Description

Phthalazin-1(2H)-one-4-carbaldehyde is a heterocyclic compound characterized by a fused benzene and pyridazine ring system (phthalazinone core) with a formyl (-CHO) substituent at position 4. Its structure combines electrophilic reactivity (from the aldehyde group) with the biological versatility of the phthalazinone scaffold. Phthalazine derivatives are widely studied for their pharmacological and agrochemical applications, including roles as enzyme inhibitors (e.g., acetohydroxyacid synthase (AHAS)), herbicides, and therapeutic agents targeting neurological and cardiovascular systems .

Synthetic routes to phthalazin-1(2H)-one derivatives often involve cyclization strategies, as seen in the synthesis of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives via ortho-substituent cyclization . The introduction of the formyl group at position 4 enhances reactivity for further functionalization, such as condensation or nucleophilic addition reactions, which are critical in drug discovery .

Properties

CAS No. |

116286-87-4 |

|---|---|

Molecular Formula |

C9H6N2O2 |

Molecular Weight |

174.16 g/mol |

IUPAC Name |

4-oxo-3H-phthalazine-1-carbaldehyde |

InChI |

InChI=1S/C9H6N2O2/c12-5-8-6-3-1-2-4-7(6)9(13)11-10-8/h1-5H,(H,11,13) |

InChI Key |

PBJJLZYNPLMYDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of phthalazinone derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Key Observations :

- Aldehyde vs. Carboxylic Acid : The formyl group in Phthalazin-1(2H)-one-4-carbaldehyde offers reactivity for Schiff base formation, whereas the hydroxycarbonyl group in compound 17 enhances solubility and hydrogen-bonding capacity .

- Substituent Position : The herbicidal activity of 8-(4,6-dimethoxypyrimidin-2-yloxy) derivatives (e.g., 7a-7w ) highlights the importance of electron-withdrawing groups at specific positions for AHAS inhibition .

- Aromatic Substituents : 4-(4-Methyl-phenyl) derivatives exhibit α1-receptor selectivity, suggesting that bulky aryl groups enhance receptor binding .

Pharmacological and Agrochemical Profiles

Enzyme Inhibition (AHAS) :

Compound 7a-7w (Ki values comparable to KIH-6127) demonstrates that electron-deficient substituents (e.g., dimethoxypyrimidinyloxy) enhance AHAS binding, critical for herbicide development .

Receptor Binding (α1-Adrenergic) :

4-(4-Methyl-phenyl) derivatives show nanomolar affinity for α1-receptors, with selectivity influenced by the methyl group’s steric effects .

Antimicrobial and Anticancer Potential :

Physicochemical Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.